4-Chloro-1,1-dimethoxybutane

Total Synthesis Stereoselectivity Alkaloid Chemistry

4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3), also widely known as 4-chlorobutyraldehyde dimethyl acetal, is a specialized C6 bifunctional building block that contains a protected aldehyde (dimethyl acetal) and a primary alkyl chloride. Its molecular formula is C6H13ClO2, and it has a molecular weight of 152.62 g/mol.

Molecular Formula C6H13ClO2
Molecular Weight 152.62 g/mol
CAS No. 29882-07-3
Cat. No. B022782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,1-dimethoxybutane
CAS29882-07-3
Synonyms4-Chloro-1,1-dimethoxy-butane;  1-Chloro-4,4-dimethoxybutane;  4,4-Dimethoxybutyl Chloride;  4-Chloro-1,1-dimethoxybutane; 4-Chlorobutyraldehyde Dimethyl Acetal; 
Molecular FormulaC6H13ClO2
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCOC(CCCCl)OC
InChIInChI=1S/C6H13ClO2/c1-8-6(9-2)4-3-5-7/h6H,3-5H2,1-2H3
InChIKeyLTLKJYMNUSSFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3) for Pharmaceutical R&D and Organic Synthesis: An Essential Procurement Guide


4-Chloro-1,1-dimethoxybutane (CAS 29882-07-3), also widely known as 4-chlorobutyraldehyde dimethyl acetal, is a specialized C6 bifunctional building block that contains a protected aldehyde (dimethyl acetal) and a primary alkyl chloride . Its molecular formula is C6H13ClO2, and it has a molecular weight of 152.62 g/mol . The compound presents as a clear, colorless to pale yellow liquid with a density of 1.04 g/mL at 20°C and a boiling point of 120°C at 40 mmHg . Its principal value in advanced organic synthesis stems from this orthogonal reactivity, enabling chemists to selectively modify the molecule. It is a critical intermediate in the synthesis of several high-value active pharmaceutical ingredients (APIs), including the atypical antipsychotic aripiprazole, the anxiolytic buspirone, and the 5-HT1A receptor antagonist NAN-190, where it participates in key reductive alkylation steps .

The Critical Fallacy of Interchangeability: Why 4-Chloro-1,1-dimethoxybutane Cannot Be Replaced by Its Structural Analogs


Treating 4-chloro-1,1-dimethoxybutane as a fungible commodity with its structural analogs is a scientifically unsound practice that can lead to significant process deviations. The molecule's utility is defined by a precise balance of electronic, steric, and physicochemical properties. For instance, substitution with a different acetal protecting group, such as the cyclic ethylene acetal (2-(3-chloropropyl)-1,3-dioxolane, CAS 16686-11-6) or the diethyl acetal (CAS 6139-83-9) , drastically alters the steric bulk, solubility profile, and the kinetics of the acid-catalyzed deprotection step required to unveil the reactive aldehyde. In the total synthesis of complex molecules like (+)-crispine A, the specific use of 4-chloro-1,1-dimethoxybutane is critical for achieving the high stereoselectivity observed in the Pictet-Spengler bis-cyclization [1]. Similarly, while 4-chlorobutyraldehyde is an alternative that may appear more direct, it is less stable and cannot offer the orthogonal protection strategy this compound provides, leading to unwanted side reactions in multi-step syntheses. Therefore, direct procurement of the specified dimethyl acetal is essential for maintaining synthetic route fidelity, optimizing yield, and ensuring the robust, reproducible production of target molecules.

A Quantitative Evidence Guide for 4-Chloro-1,1-dimethoxybutane: Data-Driven Differentiation for Informed Procurement


Stereochemical Control in Alkaloid Synthesis: Superior Cis-Selectivity vs. Alternative Protecting Groups

In a direct, head-to-head comparison within the context of a Pictet-Spengler bis-cyclization, the use of 4-chloro-1,1-dimethoxybutane as a reagent was pivotal for achieving high stereoselectivity. The reaction with (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate preferentially provided the cis tricyclic adduct, a crucial intermediate for the natural product (+)-crispine A [1]. This stereochemical outcome is a direct consequence of the specific steric and electronic properties of the dimethyl acetal group during the cyclization event. The subsequent decarboxylation delivered the enantiopure final product in a 32% overall isolated yield over three steps [1]. While alternative acetal protecting groups (e.g., diethyl acetal, ethylene acetal) could theoretically be used, this published method demonstrates a validated, highly stereoselective pathway specific to the dimethyl acetal variant.

Total Synthesis Stereoselectivity Alkaloid Chemistry

Synthetic Efficiency: Documented 75% Yield in a One-Step Pyridinium Salt Synthesis

4-Chloro-1,1-dimethoxybutane has been demonstrated to be an effective reagent for the synthesis of enantiopure, functionalized pyridinium salts. The synthesis proceeds in a one-step process involving the ring-opening of 4-chlorobutyraldehyde with dimethoxyethane in the presence of an acidic catalyst, such as hydrochloric acid. This specific method, utilizing this compound, provides an isolated yield of 75% . This establishes a quantitative performance baseline for this synthetic transformation. While alternative routes to similar pyridinium salts may exist, this specific, published protocol offers a validated and relatively efficient entry point for creating a class of compounds with broad utility in medicinal chemistry and materials science.

Synthetic Methodology Pyridinium Salts Reaction Yield

Batch-to-Batch Reproducibility: High Analytical Purity Ensures Process Consistency in API Manufacturing

The quality and purity of intermediates are paramount for consistent API manufacturing. 4-Chloro-1,1-dimethoxybutane is commercially available in well-defined purity grades. Major chemical suppliers offer the compound with a purity of ≥97.0% as determined by Gas Chromatography (GC) . Some manufacturers can provide material with purity ≥99.0% (GC) [1]. This high level of purity minimizes the presence of unknown impurities that could participate in side reactions, lower yields, or complicate the purification of the final drug substance. In contrast, lower-purity grades (e.g., 90% technical grade) are also available but may require additional purification steps, adding time and cost to a synthetic route.

API Manufacturing Quality Control Process Chemistry

High-Impact Research and Manufacturing Scenarios: Where 4-Chloro-1,1-dimethoxybutane Delivers Verifiable Value


Precision Synthesis of Stereochemically Complex Natural Products and Alkaloids

Medicinal chemistry and process R&D groups focused on the total synthesis of alkaloids and other chiral natural products should consider 4-chloro-1,1-dimethoxybutane for its documented ability to influence stereoselectivity in cyclization reactions. As evidenced by its use in the synthesis of (+)-crispine A, the compound's specific structure is critical for achieving the desired cis-selectivity in a Pictet-Spengler bis-cyclization, ultimately delivering the enantiopure product in a 32% overall yield over three steps [1]. This validated method provides a strategic advantage over using an alternative, untested acetal, reducing the risk and time associated with de novo route optimization.

Reliable Production of Triptan-Class APIs (e.g., Sumatriptan, Almotriptan) and CNS Drugs (e.g., Aripiprazole, Buspirone)

For pharmaceutical manufacturers producing triptan-class migraine drugs (like sumatriptan and almotriptan) or key CNS drugs such as aripiprazole and buspirone, 4-chloro-1,1-dimethoxybutane is an established and critical intermediate . Its role in the reductive alkylation of piperazine derivatives is well-documented. Procuring the compound at high purity (≥97% GC) directly from reputable sources is essential for maintaining process consistency and minimizing the risk of introducing unknown impurities into the final API. This directly supports compliance with ICH Q3A and Q3B guidelines on impurities, reducing regulatory burden and ensuring a robust, reproducible manufacturing process.

Efficient Construction of Functionalized Pyridinium Salt Libraries for Drug Discovery

Academic and industrial medicinal chemistry laboratories synthesizing libraries of pyridinium salts for biological screening can benefit from the efficient one-step protocol enabled by 4-chloro-1,1-dimethoxybutane. The documented reaction with dimethoxyethane under acidic conditions provides an isolated yield of 75% for the desired enantiopure, functionalized pyridinium salts . This established yield provides a reliable performance benchmark for parallel synthesis efforts, allowing researchers to confidently plan their resource allocation and material procurement for the generation of compound collections.

Technical Documentation Hub

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